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A comprehensive guide for researchers, scientists, and drug development professionals on the

reactivity of two key organosilicon compounds.

Divinyltetramethyldisilane and divinyltetramethyldisiloxane are versatile monomers

extensively utilized in the synthesis of silicon-containing polymers and materials. While

structurally similar, the presence of a silicon-silicon (Si-Si) bond in the former versus a silicon-

oxygen-silicon (Si-O-Si) linkage in the latter imparts distinct differences in their chemical

reactivity. This guide provides a comparative analysis of their performance in key chemical

transformations, supported by available experimental data and detailed protocols, to aid in the

selection of the appropriate monomer for specific research and development applications.

Executive Summary
The core difference in reactivity between divinyltetramethyldisilane and

divinyltetramethyldisiloxane stems from the inherent properties of the Si-Si versus the Si-O-Si

bond. The Si-O bond is significantly stronger and more thermally stable than the Si-Si bond.

This fundamental difference dictates the reactivity of the vinyl groups in various reactions,

including hydrosilylation, oxidation, and polymerization. Generally, the weaker Si-Si bond in

divinyltetramethyldisilane can lead to enhanced reactivity and susceptibility to cleavage

under certain conditions, offering unique synthetic possibilities but also demanding more

controlled reaction environments.
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Structural and Physicochemical Properties
A fundamental understanding of the physical and structural properties of these two compounds

is crucial for interpreting their reactivity.

Property Divinyltetramethyldisilane
Divinyltetramethyldisiloxa
ne

Molecular Formula C8H18Si2 C8H18OSi2[1]

Molecular Weight 170.40 g/mol 186.40 g/mol

Boiling Point ~158-160 °C 139 °C[1]

Density ~0.77 g/cm³ 0.809 g/mL at 25 °C[1]

Refractive Index ~1.44 1.412[1]

Key Structural Feature Si-Si single bond Si-O-Si (siloxane) bond

Comparative Reactivity Analysis
The reactivity of the vinyl groups in both compounds is central to their application in polymer

synthesis. The following sections detail their comparative behavior in key chemical

transformations.

Hydrosilylation
Hydrosilylation, the addition of a Si-H bond across a double bond, is a cornerstone of silicone

chemistry, widely used for crosslinking and functionalization. The reaction is typically catalyzed

by platinum complexes, such as Karstedt's catalyst, which itself contains

divinyltetramethyldisiloxane as a ligand.

While specific kinetic data directly comparing the hydrosilylation of divinyltetramethyldisilane
and divinyltetramethyldisiloxane is scarce in publicly available literature, the electronic nature of

the molecules allows for informed predictions. The Si-Si bond is known to have a higher

highest occupied molecular orbital (HOMO) energy level compared to the Si-O-Si bond, which

can influence its interaction with the platinum catalyst and the Si-H reagent. It is generally

understood that an increase in the number of oxygen substituents at the silicon atom can
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reduce the rate of hydrosilylation.[2] This suggests that divinyltetramethyldisilane may exhibit

a higher reaction rate in platinum-catalyzed hydrosilylation compared to

divinyltetramethyldisiloxane under identical conditions.

Experimental Protocol: Platinum-Catalyzed Hydrosilylation

A general procedure for the hydrosilylation of divinyl compounds is as follows:

To a solution of the divinyl compound (divinyltetramethyldisilane or

divinyltetramethyldisiloxane) in a dry, inert solvent (e.g., toluene or xylene) under an inert

atmosphere (e.g., nitrogen or argon), add the hydrosilane (e.g., phenylsilane) in a

stoichiometric amount.

Add a catalytic amount of a platinum catalyst, such as Karstedt's catalyst (a platinum(0)-

divinyltetramethyldisiloxane complex) or Speier's catalyst (chloroplatinic acid).[3]

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the

reaction.

The progress of the reaction can be monitored by techniques such as Fourier-transform

infrared spectroscopy (FTIR) by observing the disappearance of the Si-H stretching band

(around 2100-2260 cm⁻¹) or by nuclear magnetic resonance (NMR) spectroscopy.

Upon completion, the product can be purified by distillation or chromatography if necessary.
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Caption: General workflow for platinum-catalyzed hydrosilylation.

Oxidation
The vinyl groups of both divinyltetramethyldisilane and divinyltetramethyldisiloxane can

undergo oxidation reactions, such as epoxidation, to introduce new functionalities. The

reactivity in these reactions can be influenced by the electron density of the double bond.

The Si-Si bond in divinyltetramethyldisilane is susceptible to oxidative cleavage, a reaction

not observed with the more stable Si-O-Si bond of the disiloxane under similar conditions. This

suggests that oxidation reactions of divinyltetramethyldisilane must be carried out under

carefully controlled conditions to favor epoxidation of the vinyl groups over cleavage of the

disilane backbone. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly

used for the epoxidation of alkenes.[4][5]

Experimental Protocol: Epoxidation with m-CPBA

A general procedure for the epoxidation of a divinyl compound is as follows:

Dissolve the divinyl compound in a suitable solvent, such as dichloromethane or chloroform.
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Cool the solution in an ice bath.

Add a solution of m-CPBA in the same solvent dropwise to the cooled solution of the divinyl

compound. An excess of m-CPBA is often used to ensure complete conversion.

The reaction is typically stirred at a low temperature (0 °C to room temperature) for several

hours.

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or NMR

spectroscopy.

After the reaction is complete, the mixture is washed with a solution of sodium bicarbonate to

remove the byproduct, m-chlorobenzoic acid, and then with brine.

The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate or sodium

sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude

diepoxide.

The product can be further purified by column chromatography.
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Caption: General workflow for the epoxidation of divinyl compounds.
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Polymerization
Both divinyltetramethyldisilane and divinyltetramethyldisiloxane can undergo polymerization

through their vinyl groups. The choice of polymerization technique (e.g., radical, anionic,

cationic) will significantly influence the resulting polymer structure and properties.

Radical Polymerization: Both monomers can be polymerized via radical initiation. The

kinetics of radical polymerization are complex and depend on the rates of initiation,

propagation, and termination.[6][7][8][9] While direct comparative kinetic data is not readily

available, the difference in the electronic structure of the vinyl groups, influenced by the

adjacent Si-Si or Si-O-Si bond, may lead to different propagation and termination rate

constants.

Anionic Polymerization: Anionic polymerization is a powerful technique for the synthesis of

well-defined polymers.[10] Divinyltetramethyldisiloxane can be involved in anionic ring-

opening polymerization of cyclosiloxanes, acting as a chain-terminating agent to control

molecular weight.[11][12] The susceptibility of the Si-Si bond in divinyltetramethyldisilane
to nucleophilic attack might complicate its use in traditional anionic polymerization schemes.

Cationic Polymerization: Cationic polymerization of vinyl ethers and other electron-rich

alkenes is a well-established method. The vinyl groups in both divinyltetramethyldisilane
and divinyltetramethyldisiloxane can potentially undergo cationic polymerization. However,

the Lewis basicity of the oxygen atom in the disiloxane could influence the interaction with

the cationic initiator and affect the polymerization kinetics compared to the disilane.

Experimental Protocol: Radical Polymerization

A general procedure for the radical polymerization of a divinyl compound is as follows:

The divinyl monomer is placed in a reaction vessel with a suitable solvent (if not polymerized

in bulk) and a radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide).

The mixture is degassed to remove oxygen, which can inhibit radical polymerization.

The reaction is heated to a temperature that initiates the decomposition of the initiator and

starts the polymerization.
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The polymerization is allowed to proceed for a specific time to achieve the desired molecular

weight and conversion.

The resulting polymer is typically precipitated in a non-solvent, filtered, and dried.
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(e.g., AIBN)

Chain Growth

Termination

Polymer

Click to download full resolution via product page

Caption: Key steps in radical polymerization.

Conclusion
The choice between divinyltetramethyldisilane and divinyltetramethyldisiloxane for a

particular application should be guided by a clear understanding of their distinct reactivities.

The presence of the stronger, more stable Si-O-Si bond in divinyltetramethyldisiloxane makes it

a robust and widely used monomer in silicone chemistry. In contrast, the weaker and more

reactive Si-Si bond in divinyltetramethyldisilane offers opportunities for novel reactivity and
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material design, but requires more careful control of reaction conditions to avoid unwanted side

reactions such as Si-Si bond cleavage. Further quantitative studies directly comparing the

kinetics of these two monomers in various reactions would be highly valuable to the scientific

community for the rational design of new silicon-containing materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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